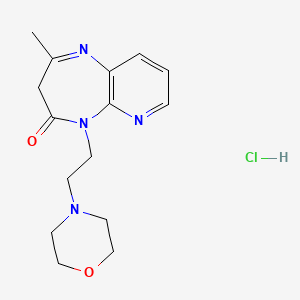![molecular formula C19H18N4OS B12745412 4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 89481-21-0](/img/structure/B12745412.png)
4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the pyridin-4-ylethyl group and the methyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
- 11,13-dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is unique due to its specific arrangement of rings and heteroatoms, which confer distinct chemical and biological properties
特性
CAS番号 |
89481-21-0 |
|---|---|
分子式 |
C19H18N4OS |
分子量 |
350.4 g/mol |
IUPAC名 |
4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H18N4OS/c1-11-10-12(2)21-18-15(11)16-17(25-18)19(24)23(13(3)22-16)9-6-14-4-7-20-8-5-14/h4-5,7-8,10H,6,9H2,1-3H3 |
InChIキー |
QYBKSLSFWWWIJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CCC4=CC=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



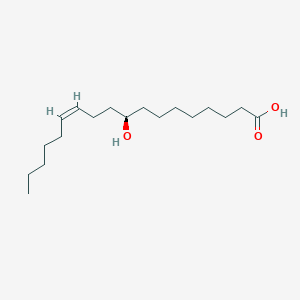

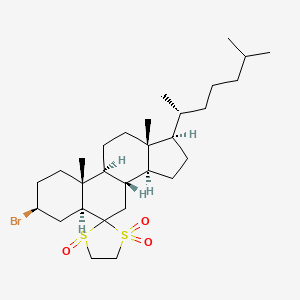
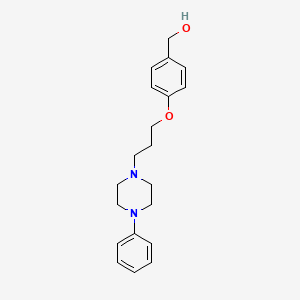
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
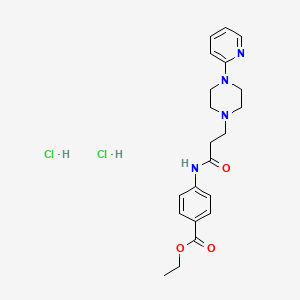

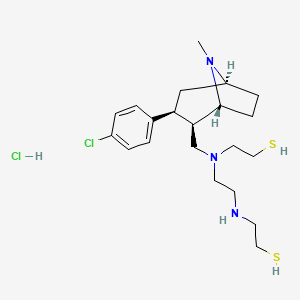
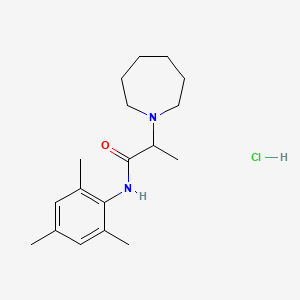
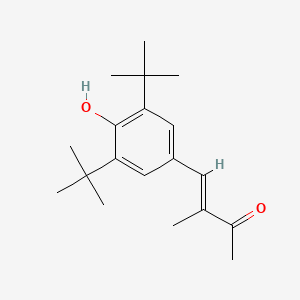

![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
